molecular formula C9H11N B8759833 Bicyclo[2.2.2]oct-5-ene-2-carbonitrile CAS No. 38258-93-4

Bicyclo[2.2.2]oct-5-ene-2-carbonitrile

Cat. No.: B8759833
CAS No.: 38258-93-4
M. Wt: 133.19 g/mol
InChI Key: WFLYMJQGWKVLTO-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-ene-2-carbonitrile (CAS: 3008-13-7) is a bicyclic organic compound with the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol . Its structure consists of a bicyclo[2.2.2]octene scaffold with a nitrile group at the 2-position. This compound is notable for its rigid, three-dimensional geometry, which mimics aromatic systems in drug design while offering reduced planarity and improved metabolic stability .

Key physicochemical properties include:

  • IUPAC Name: this compound
  • InChIKey: WFLYMJQGWKVLTO-HACHORDNSA-N
  • Applications: Precursor in synthesizing bioactive molecules, bioisostere for aromatic rings, and intermediate in natural product synthesis .

Properties

CAS No.

38258-93-4

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

bicyclo[2.2.2]oct-5-ene-2-carbonitrile

InChI

InChI=1S/C9H11N/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-9H,2,4-5H2

InChI Key

WFLYMJQGWKVLTO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1CC2C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Bicyclo[2.2.1] Systems

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (norbornene derivative, CAS: 95-11-4) shares structural similarities but has a smaller bicyclo[2.2.1] framework. Key differences include:

  • Molecular Weight : 119.16 g/mol (vs. 133.19 g/mol for bicyclo[2.2.2]) .
  • Strain and Reactivity : The bicyclo[2.2.1] system is more strained, leading to higher reactivity in Diels-Alder reactions. For example, pyrrolidine addition to bicyclo[2.2.1] analogs proceeds with stereoselectivity, favoring trans products due to steric constraints .
  • Applications : Used in polymer chemistry and as a cross-linking agent .
Table 1: Structural Comparison of Bicyclo Systems
Compound Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Feature
Bicyclo[2.2.2]oct-5-ene-2-carbonitrile [2.2.2] C₉H₁₁N 133.19 Rigid, low strain
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile [2.2.1] C₈H₉N 119.16 High strain, reactive

Oxygenated Derivatives: 2-Oxabicyclo[2.2.2]octane

The 2023 study highlights 2-oxabicyclo[2.2.2]octane as a phenyl ring bioisostere with enhanced solubility and metabolic stability . Key findings:

  • Solubility in Imatinib Analogs :
    • Original phenyl ring: 351 µM
    • Bicyclo[2.2.2]octane replacement: 113 µM (3× reduction)
    • 2-Oxabicyclo[2.2.2]octane replacement: 389 µM (improvement over original) .

Substituent Effects

Methyl and Isopropyl Derivatives
  • 3-Methyl Derivative (CAS: 114718-70-6):
    • Molecular formula: C₁₀H₁₃N
    • Boiling point: ~542.96°C (similar to parent compound) .
    • Stereochemistry impacts reactivity; endo/exo configurations influence intermolecular interactions .
  • 4-Isopropyl-1-Methyl Derivative (CAS: 84235-43-8):
    • Molecular weight: 189.30 g/mol
    • Increased lipophilicity (logP: ~2.67) due to bulky substituents, reducing water solubility .
Table 2: Substituent Impact on Properties
Compound Substituents Molecular Weight (g/mol) Key Property Change
This compound None 133.19 Baseline
3-Methyl derivative Methyl (C10H13N) 147.22 Increased steric hindrance
4-Isopropyl-1-methyl derivative Isopropyl, Methyl 189.30 Higher lipophilicity, lower solubility

Functional Group Variations

Carboxylic Acid Derivatives
  • Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid (CAS: 120-74-1):
    • Replacing nitrile with carboxylic acid increases polarity, enhancing water solubility but reducing metabolic stability .
Tetracarbonitrile Derivatives
  • Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile (CAS: 1017-93-2):
    • Molecular formula: C₁₂H₈N₄
    • Higher molecular weight (208.22 g/mol) and thermal stability (sublimation enthalpy: ΔsubH° = 89.2 kJ/mol) .

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